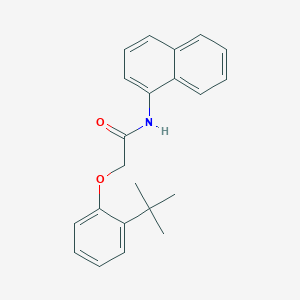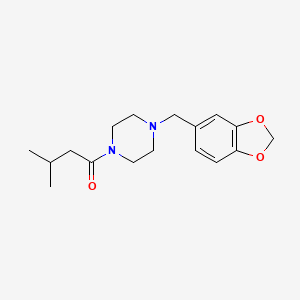
2-(2-tert-butylphenoxy)-N-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide involves various complex chemical reactions. For example, the highly enantioselective synthesis of related compounds is achieved through catalytic Michael addition, using phosphazene bases and specific quaternary ammonium salts (Yeon-Ju Lee et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide, such as o-(1-naphthyl)phenols, has been synthesized and studied. The reaction of these phenols with specific compounds produces monosubstitution products, indicating a complex molecular structure influenced by phenol substituents (P. N. Riley et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving tert-butylphenol and α-naphthol have been synthesized and studied, highlighting their reaction mechanisms and the resulting polymer structures. This research provides insight into the chemical properties and reactions of compounds similar to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide (R. Soda, 1961).
Physical Properties Analysis
The physical properties of related compounds, such as N-(2-Hydroxyphenyl)acetamide, reveal the effects of various parameters like solvent and temperature on their synthesis. This analysis is crucial for understanding the physical behavior of 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide (Deepali B Magadum & G. Yadav, 2018).
Chemical Properties Analysis
The chemical properties of compounds related to 2-(2-tert-butylphenoxy)-N-1-naphthylacetamide, such as p-tert-butylcalix[4]arenetetrakis(N,N-diethylacetamide), have been studied using DFT calculations. This research reveals the binding of the hydroxonium ion to the ligand, indicating complex chemical interactions (J. Dybal, E. Makrlík, & P. Vaňura, 2007).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the utility of specific acetylation techniques in pharmaceutical development. Employing Novozym 435 as a catalyst, this method highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for high selectivity and efficiency in drug synthesis processes (Magadum & Yadav, 2018).
Synthesis of Aryloxypropenoates and Arylacrylates
The nucleophilic addition to alkyl propiolates resulting in alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates showcases a synthetic route for creating compounds with potential applications in polymer and materials science. This process, involving 1-naphthol and tert-butyl propiolate, among others, underlines the versatility of aryloxypropenoates and arylacrylates in chemical synthesis (Yavari et al., 2005).
Antioxidant Activities of Phenols and Catechols
Research on the antioxidant activities of phenols and catechols, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), provides insights into the chemical basis of antioxidant properties and their potential applications in food preservation, cosmetics, and pharmaceuticals. These studies explore the mechanisms behind antioxidant activities and the impact of solvent effects, offering a foundation for developing more effective antioxidant compounds (Barclay et al., 1999).
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)18-12-6-7-14-20(18)25-15-21(24)23-19-13-8-10-16-9-4-5-11-17(16)19/h4-14H,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXNZIJYSJCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)
![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)


![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)